

Mass spectrometry-based proteomics to assess the selectivity of PROTAC ATR degrader-2

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

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Unveiling the Selectivity of PROTAC ATR Degrader-2: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **PROTAC ATR degrader-2** (also identified as compound 8i) with other Ataxia Telangiectasia and Rad3-related (ATR) targeting agents.[1][2] Leveraging mass spectrometry-based proteomics, we delve into the selectivity profile of this novel degrader, offering insights supported by experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, inducing the degradation of target proteins rather than merely inhibiting their function.[3][4] **PROTAC ATR degrader-2** is a promising agent designed to eliminate the ATR protein, a key player in the DNA damage response (DDR) pathway.[1][5] Understanding its selectivity is paramount for predicting potential on-target and off-target effects.

Comparative Analysis of ATR-Targeting Compounds

To provide a clear comparison, the following table summarizes the key characteristics of **PROTAC ATR degrader-2**, a comparator ATR degrader (ZS-7), and a well-characterized ATR inhibitor (AZD6738).



Feature	PROTAC ATR Degrader-2 (Compound 8i)	ATR Degrader ZS-7	ATR Inhibitor (AZD6738/Ceralase rtib)
Mechanism of Action	Induces proteasomal degradation of ATR	Induces proteasomal degradation of ATR	Inhibits ATR kinase activity
Reported On-Target Potency	High degradation efficiency of ATR	Potent ATR degradation with a DC50 of 0.53 µM[6]	IC50 of 1 nM against ATR kinase[7]
Known Off-Target Effects	Information on off- targets is limited and would be further elucidated by detailed proteomic studies.	Information on off- targets is limited.	Shows a good margin of selectivity against other kinases, with no significant inhibition of DNA-PK, ATM, mTOR, or AKT at concentrations up to 5µM.[8]
Therapeutic Rationale	Elimination of both kinase and non-kinase functions of ATR.	Elimination of both kinase and non-kinase functions of ATR.	Blockade of ATR's catalytic activity.

In-Depth Selectivity Profile: A Proteomics Perspective

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of PROTACs, enabling an unbiased and comprehensive view of the cellular proteome upon treatment.[9] While the specific quantitative proteomics data for **PROTAC ATR degrader-2** from the primary publication by Wang et al. (2024) is found in the supplementary information, the general findings indicate a high degree of selectivity for ATR.

A typical quantitative proteomics experiment to assess selectivity would yield data on thousands of proteins. For the purpose of this guide, the following table illustrates how such data would be presented, comparing the degradation of ATR and a selection of known off-target kinases from the PIKK family.



Table 1: Illustrative Quantitative Proteomics Comparison of ATR-Targeting Compounds in MV-4-11 cells

Protein	PROTAC ATR Degrader-2 (Compound 8i) (% Degradation)	ATR Degrader ZS-7 (% Degradation)	ATR Inhibitor (AZD6738) (% Change in Abundance)
ATR (On-Target)	>90%	>80%	No significant change
ATM (Off-Target)	<10%	<10%	No significant change
DNA-PK (Off-Target)	<10%	<10%	No significant change
mTOR (Off-Target)	<10%	<10%	No significant change

Note: The values presented in this table are illustrative and intended to demonstrate the format of comparative proteomics data. Actual values should be sourced from the supplementary materials of the relevant publications.

Experimental Protocols

A robust assessment of PROTAC selectivity relies on well-defined experimental procedures. Below are detailed methodologies for key experiments.

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying the on- and off-target effects of a PROTAC using quantitative mass spectrometry.

- Cell Culture and Treatment:
 - Culture human acute myeloid leukemia (AML) MV-4-11 cells to approximately 70-80% confluency.
 - Treat cells with PROTAC ATR degrader-2 (e.g., at its DC50 concentration), a comparator compound (e.g., ATR inhibitor AZD6738), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).



- · Cell Lysis and Protein Digestion:
 - Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Reduce protein disulfide bonds with dithiothreitol (DTT), alkylate cysteine residues with iodoacetamide (IAA), and digest the proteins into peptides using sequencing-grade trypsin.
- Isobaric Labeling (e.g., TMT or iTRAQ):
 - Label the peptide samples from each treatment condition with distinct isobaric tags according to the manufacturer's protocol.
 - Combine the labeled samples into a single tube.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Separate the labeled peptides using a nano-flow high-performance liquid chromatography (HPLC) system.
 - Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
 - Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis:

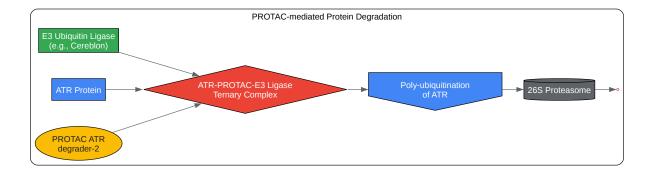
- Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.
- Identify peptides and proteins by searching the data against a human protein database.
- Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities.



 Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment compared to controls.

Visualizing the Mechanism and Pathways

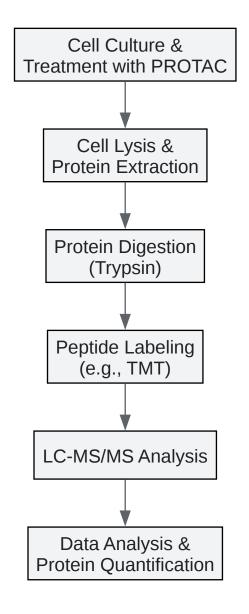
To better understand the context of **PROTAC ATR degrader-2**'s action, the following diagrams illustrate the PROTAC mechanism, the experimental workflow, and the ATR signaling pathway.



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Caption: Mechanism of action for PROTAC ATR degrader-2.

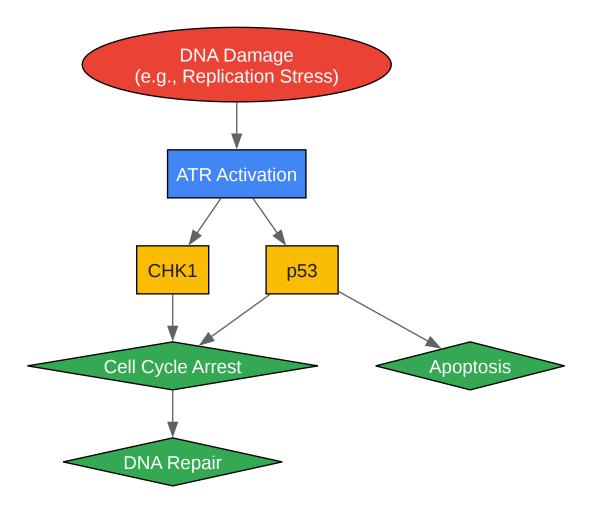




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Caption: Experimental workflow for proteomics-based selectivity assessment.





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Caption: Simplified ATR signaling pathway in response to DNA damage.

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